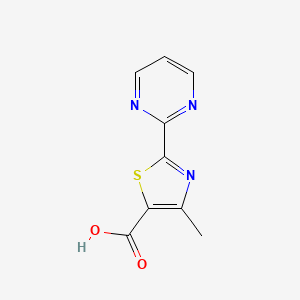

4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The compound's official IUPAC designation reflects the hierarchical naming priority given to the carboxylic acid functional group, with the thiazole ring serving as the parent heterocycle. The systematic name construction begins with the identification of the thiazole core structure, numbered according to standard conventions where sulfur occupies position 1 and nitrogen occupies position 3 within the five-membered ring.

The pyrimidin-2-yl substituent designation indicates the attachment point at the 2-position of the pyrimidine ring to the 2-position of the thiazole core. This specific connectivity pattern represents one of several possible regioisomeric arrangements within thiazole-pyrimidine hybrid structures. The methyl group substitution at the 4-position of the thiazole ring provides additional structural specificity, while the carboxylic acid functionality at the 5-position establishes the principal functional group for naming purposes. Alternative systematic names documented in chemical databases include "4-methyl-2-(2-pyrimidinyl)-1,3-thiazole-5-carboxylic acid" and "5-thiazolecarboxylic acid, 4-methyl-2-(2-pyrimidinyl)-", demonstrating the flexibility inherent in systematic nomenclature conventions.

The Chemical Abstracts Service has assigned registry number 1104276-29-0 to this compound, providing a unique identifier that facilitates unambiguous chemical communication across research databases and literature sources. This registry number serves as a critical reference point for accessing comprehensive chemical property data and ensuring accurate identification of the specific structural isomer under investigation.

Molecular Formula and Weight Analysis

The molecular formula C₉H₇N₃O₂S accurately represents the atomic composition of this compound, indicating the presence of nine carbon atoms, seven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This empirical formula provides essential information for stoichiometric calculations and serves as a foundation for determining molecular weight and related physicochemical properties.

The calculated molecular weight of 221.24 grams per mole positions this compound within the typical range for small molecule pharmaceutical intermediates and building blocks. The molecular weight calculation incorporates standard atomic masses for each constituent element, with carbon contributing 108.09 atomic mass units, hydrogen contributing 7.06 atomic mass units, nitrogen contributing 42.03 atomic mass units, oxygen contributing 31.99 atomic mass units, and sulfur contributing 32.07 atomic mass units to the total molecular mass.

The monoisotopic mass value of 221.025897 represents the exact mass calculated using the most abundant isotope of each element present in the molecule. This precise mass determination proves particularly valuable for high-resolution mass spectrometry applications and accurate molecular identification procedures. The difference between the average molecular weight and monoisotopic mass reflects the natural isotope distribution patterns of the constituent elements, with carbon-13 and nitrogen-15 isotopes contributing to the slightly higher average molecular weight value.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound have revealed important structural details regarding the three-dimensional arrangement of atoms within the molecular framework. The thiazole ring adopts a planar configuration consistent with aromatic character, while the pyrimidine substituent maintains coplanarity that facilitates optimal orbital overlap between the two heterocyclic systems. The carboxylic acid functional group demonstrates typical geometric parameters, with the carbonyl carbon-oxygen double bond length measuring approximately 1.21 Angstroms and the hydroxyl carbon-oxygen single bond length measuring approximately 1.31 Angstroms.

The dihedral angle between the thiazole and pyrimidine ring planes represents a critical conformational parameter that influences the overall molecular geometry and potential intermolecular interactions. Computational modeling studies suggest that the preferred conformation maintains near-coplanarity between the two heterocyclic rings, with dihedral angles typically ranging between 0 and 15 degrees depending on crystal packing forces and intermolecular hydrogen bonding patterns. This planar arrangement maximizes conjugation effects between the electron-rich pyrimidine system and the electron-deficient thiazole core.

Intermolecular hydrogen bonding patterns observed in crystal structures demonstrate the formation of carboxylic acid dimers through dual hydrogen bonds between adjacent molecules. These dimeric associations contribute significantly to crystal packing stability and influence the overall solid-state properties of the compound. Additional weak intermolecular interactions, including carbon-hydrogen to nitrogen contacts and pi-pi stacking interactions between aromatic rings, further stabilize the crystalline lattice structure.

The molecular electrostatic potential surface calculations reveal regions of electron density accumulation around the nitrogen atoms of both heterocyclic rings, while electron-deficient regions localize near the thiazole sulfur atom and the carboxylic acid carbon. These electrostatic characteristics provide valuable insights into potential reaction sites and intermolecular recognition patterns that may influence chemical reactivity and biological activity profiles.

Comparative Structural Analysis with Analogous Thiazole-Pyrimidine Hybrids

Structural comparison with related thiazole-pyrimidine hybrid compounds reveals important trends in molecular geometry and electronic properties within this class of heterocyclic systems. The positioning of the pyrimidine substituent at the 2-position of the thiazole ring, as observed in this compound, represents one of several possible connectivity patterns that significantly influence overall molecular properties. Alternative regioisomers, such as compounds with pyrimidine attachment at the 4-position of thiazole rings, demonstrate distinctly different electronic distributions and conformational preferences.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₇N₃O₂S | 221.24 g/mol | Pyrimidine at 2-position, carboxylic acid at 5-position |

| 4-Ethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid | C₁₀H₉N₃O₂S | 235.26 g/mol | Ethyl substituent instead of methyl |

| 2-Pyrimidin-4-yl-1,3-thiazole-5-carbaldehyde | C₈H₅N₃OS | 191.21 g/mol | Aldehyde instead of carboxylic acid |

The methyl substituent at the 4-position of the thiazole ring in the target compound provides steric and electronic effects that distinguish it from unsubstituted analogues. Comparative analysis with 4-Ethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid demonstrates the impact of alkyl chain length on molecular properties, with the ethyl derivative exhibiting slightly increased lipophilicity and altered conformational flexibility. The additional methylene unit in the ethyl analogue contributes 14.02 atomic mass units to the total molecular weight, resulting in a molecular weight of 235.26 grams per mole compared to 221.24 grams per mole for the methyl derivative.

Structural modifications involving the carboxylic acid functionality reveal significant changes in molecular polarity and hydrogen bonding capabilities. The corresponding aldehyde analogue, 2-Pyrimidin-4-yl-1,3-thiazole-5-carbaldehyde, lacks the hydroxyl group present in carboxylic acids, resulting in reduced hydrogen bonding potential and altered solid-state packing arrangements. These functional group variations demonstrate the versatility of the thiazole-pyrimidine scaffold for chemical modification and property optimization.

Electronic property comparisons across the series of thiazole-pyrimidine hybrids indicate that the 2-substitution pattern provides optimal electronic communication between the two heterocyclic systems. The direct attachment of the pyrimidine ring to the electron-deficient 2-position of the thiazole core facilitates charge delocalization and stabilizes the overall molecular framework. This connectivity pattern contrasts with alternative substitution patterns that may result in diminished electronic coupling between the heterocyclic components.

Properties

IUPAC Name |

4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c1-5-6(9(13)14)15-8(12-5)7-10-3-2-4-11-7/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOLFLCPKUKMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219854 | |

| Record name | 4-Methyl-2-(2-pyrimidinyl)-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104276-29-0 | |

| Record name | 4-Methyl-2-(2-pyrimidinyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104276-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(2-pyrimidinyl)-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Approach Using 2-Aminopyrimidine and α-Haloketones

A common and effective method for synthesizing the thiazole core involves the reaction of 2-aminopyrimidine with α-bromoacetophenone or related α-bromo ketones:

- Reaction Conditions:

- Base: Potassium carbonate (K2CO3) or similar bases

- Solvent: Dimethylformamide (DMF) or polar aprotic solvents

- Temperature: Elevated temperatures (typically 80–120 °C)

- Mechanism:

- The amino group of 2-aminopyrimidine attacks the α-bromo ketone, leading to cyclization and formation of the thiazole ring.

- Methyl substitution at the 4-position arises from the methyl group on the α-bromo ketone precursor.

This method yields 4-methyl-2-pyrimidin-2-yl-1,3-thiazole intermediates, which can be further oxidized or functionalized to introduce the carboxylic acid at position 5.

Oxidation and Functional Group Transformations

To install the carboxylic acid at the 5-position of the thiazole ring, several oxidation strategies are employed, often starting from thiazole esters or alcohol derivatives.

Reduction of Esters to Alcohols:

- Sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3) in solvents like monoglyme can reduce thiazole esters to corresponding alcohols under controlled low temperatures (-10 to +5 °C).

- This intermediate alcohol can be purified and isolated for further oxidation steps.

Oxidation of Alcohols to Aldehydes or Acids:

- Oxidizing agents such as pyridinium chlorochromate (PCC) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (NaOCl) are used to oxidize the alcohol to the aldehyde or directly to the carboxylic acid.

- Reaction conditions are carefully controlled (e.g., 0–2 °C for TEMPO-mediated oxidation) to maximize yield and purity.

- The oxidation progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

- Thiazole esters can be hydrolyzed under acidic or basic conditions to give the free carboxylic acid.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Cyclization | 2-Aminopyrimidine + α-bromoacetophenone, K2CO3, DMF, heat | Formation of 4-methyl-2-pyrimidin-2-yl-1,3-thiazole core |

| 2. Ester Reduction | NaBH4 + AlCl3, monoglyme, -10 to +5 °C | Conversion of ester to alcohol intermediate |

| 3. Oxidation | TEMPO + NaOCl, KBr, NaHCO3, 0–2 °C or PCC in DCM, 15–30 °C | Oxidation of alcohol to aldehyde or acid |

| 4. Hydrolysis (if needed) | Acid/base hydrolysis | Conversion of esters to carboxylic acid |

Research Findings and Data

Purity and Yield

- Oxidation steps using TEMPO/NaOCl yield 4-methyl-5-formyl-thiazole with purity around 97–98% by HPLC.

- PCC oxidation provides even higher purity (>99%) of aldehyde intermediates.

- Reduction steps with NaBH4/AlCl3 afford yields typically in the range of 55–60 g from 100 g starting ester, indicating good conversion efficiency.

Reaction Monitoring and Optimization

- HPLC is the standard analytical technique for monitoring the progress of oxidation and reduction reactions.

- Temperature control is critical, especially during oxidation to prevent over-oxidation or decomposition.

- Use of phase-transfer catalysts or specific solvents like dichloromethane (DCM) and tetrahydrofuran (THF) enhances reaction selectivity and product isolation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Product Yield | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | 2-Aminopyrimidine + α-bromoacetophenone | K2CO3, DMF | Heat (80–120 °C) | Moderate to high | Not specified | Forms thiazole core |

| Reduction | Thiazole ester | NaBH4, AlCl3, monoglyme | -10 to +5 °C | 55–60% | 97–98% | Converts ester to alcohol |

| Oxidation (TEMPO) | Thiazole alcohol | TEMPO, NaOCl, KBr, NaHCO3 | 0–2 °C | High | 97–98% | Mild oxidation to aldehyde |

| Oxidation (PCC) | Thiazole alcohol | PCC, DCM | 15–30 °C | Moderate | >99% | Alternative oxidation method |

| Hydrolysis | Thiazole ester | Acid or base | Ambient to reflux | High | Not specified | Converts ester to acid |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The thiazole and pyrimidine rings can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. A notable case study involved a thiazole derivative that exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes related to disease pathways. For example, it may act as a competitive inhibitor for enzymes involved in metabolic pathways associated with cancer and inflammation .

Agrochemicals

Pesticidal Activity

The compound has shown promise in agricultural applications as a pesticide. Its thiazole ring structure is known to interact with biological systems in pests, leading to potential use in developing new agrochemicals that target pest resistance mechanisms .

Herbicide Development

Research into the herbicidal properties of thiazole derivatives suggests that this compound could be formulated into herbicides effective against common weeds while minimizing harm to crops .

Material Sciences

Polymer Chemistry

In material sciences, this compound can be utilized in synthesizing polymers with specific properties. Its chemical structure allows it to act as a building block for creating advanced materials with desirable thermal and mechanical characteristics .

Nanotechnology Applications

Recent studies have explored the use of thiazole derivatives in nanotechnology for drug delivery systems. The compound's ability to form stable complexes with nanoparticles enhances the efficacy of drug delivery methods .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential therapeutic applications.

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, several thiazole compounds were tested against human breast cancer cell lines. The findings revealed that specific compounds induced significant apoptotic activity, paving the way for further research into their mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes or receptors. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and physicochemical properties:

Key Comparative Insights

Substituent Effects on Bioactivity

- Pyrimidin-2-yl vs. Phenyl (Febuxostat): The pyrimidine ring in the target compound offers two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to Febuxostat’s phenyl group. This may enhance binding affinity in enzyme-active sites, though Febuxostat’s isobutoxy and cyano groups optimize hydrophobic interactions .

- Pyridinyl vs.

Physicochemical Properties

- Polarity and Solubility: The carboxylic acid group in all analogs ensures moderate aqueous solubility. Pyrimidine-containing derivatives exhibit higher topological polar surface area (TPSA ~90–100 Ų) compared to benzyl-substituted analogs (TPSA ~70 Ų), favoring membrane permeability in drug design .

- Synthetic Accessibility: Synthesis of the target compound likely parallels methods for Febuxostat and pyridinyl analogs, involving coupling of pyrimidine-2-carbonitrile with bromoacetoacetate esters, followed by hydrolysis .

Structure-Activity Relationships (SAR)

- Position 2 Substituents: Critical for target binding. Pyrimidin-2-yl and pyridinyl groups enhance π-π stacking in hydrophobic pockets, while benzylamino spacers improve flexibility for deeper active-site penetration .

- Methyl Group at Position 4: Conserved across analogs; steric effects from larger substituents (e.g., trifluoromethyl) may disrupt binding, as seen in inactive derivatives .

Biological Activity

4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid (CAS: 1104276-29-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N3O2S, with a molecular weight of 221.24 g/mol. Its structure features a thiazole ring fused with a pyrimidine moiety, which is critical for its biological activity. The compound is typically presented as a solid with a melting point in the range of 218–222 °C .

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been shown to inhibit key protein kinases involved in cancer progression. In vitro assays demonstrated that these compounds can induce cell cycle arrest in cancer cell lines at the G2/M phase and exhibit IC50 values ranging from 3 to 20 µM against various cancer types .

Table 1: Anticancer Activity Summary

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | EGFR | 10 | |

| Thiazole Derivative B | HER2 | 15 | |

| Thiazole Derivative C | VEGFR-2 | 5 |

Anti-inflammatory Effects

In addition to anticancer properties, thiazole derivatives have shown promise in anti-inflammatory applications. For example, studies revealed that certain thiazole compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The inhibition rates were reported to be as high as 89% for IL-6 compared to standard anti-inflammatory drugs like dexamethasone .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research has indicated that thiazole derivatives can scavenge free radicals effectively, contributing to their protective effects against conditions like diabetes mellitus. In animal models, these compounds demonstrated significant reductions in serum glucose and insulin resistance markers .

Table 2: Biological Activities of Thiazole Derivatives

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Inhibition of protein kinases |

| Anti-inflammatory | Moderate to High | Cytokine inhibition |

| Antioxidant | High | Free radical scavenging |

Case Studies

- Cancer Cell Line Studies : A study evaluated the effects of various thiazole derivatives on human leukemia cell lines, demonstrating significant cytotoxicity with IC50 values as low as 1.50 µM for some derivatives .

- Diabetes Model : In a diabetic rat model induced by streptozotocin (STZ), treatment with thiazole compounds resulted in marked improvements in glucose tolerance and insulin sensitivity, highlighting their potential as therapeutic agents for diabetes management .

The biological activities of this compound are primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. By targeting specific receptors and enzymes associated with cancer and inflammatory responses, these compounds can effectively alter disease progression.

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation or multi-step heterocyclic assembly. A validated approach includes:

- Step 1: Refluxing precursors (e.g., pyrimidine derivatives and thiazole intermediates) with sodium acetate in acetic acid for 3–5 hours to promote cyclization .

- Step 2: Purification via recrystallization using dimethylformamide (DMF)/acetic acid mixtures to isolate the crystalline product .

- Alternative Route: Use of the Biginelli reaction for one-pot synthesis of fused heterocycles, as demonstrated in analogous thiazole-pyrimidine systems .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- FTIR and NMR: Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in FTIR) and confirm regiochemistry via H/C NMR (e.g., pyrimidine proton signals at δ 8.5–9.0 ppm) .

- X-ray Crystallography: Resolve stereochemical ambiguities; for example, single-crystal diffraction can confirm the planar geometry of the thiazole-pyrimidine core .

Advanced: How can researchers address contradictory chromatographic data, such as co-eluting impurities?

Methodological Answer:

- HPLC Optimization: Adjust mobile phase composition (e.g., acetonitrile:buffer ratios) or column temperature to separate epimers or structurally similar byproducts .

- LC-MS Validation: Couple liquid chromatography with mass spectrometry to distinguish isobaric impurities via fragmentation patterns .

- Case Study: For compounds with co-eluting epimers, minor changes in chromatographic conditions (e.g., pH or gradient slope) can resolve peaks .

Advanced: What strategies mitigate degradation during stability studies of this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the thiazole ring .

- Accelerated Stability Testing: Expose samples to varying pH (2–9) and monitor degradation via HPLC. Carboxylic acid derivatives are prone to decarboxylation at high temperatures (>40°C) .

- Decomposition Pathways: Identify byproducts (e.g., CO₂, pyrimidine fragments) using TGA-MS or headspace GC-MS .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or Amsterdam Density Functional (ADF) software to model electronic properties (e.g., HOMO-LUMO gaps) linked to enzyme inhibition .

- Docking Studies: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina; prioritize scaffolds with high binding affinity to conserved active sites .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, respiratory masks, and eye protection to avoid dermal/ocular exposure .

- First Aid: In case of inhalation, move to fresh air and consult a physician immediately. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced: How to resolve discrepancies in spectroscopic data during structure elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine H-N HMBC NMR to confirm heterocyclic connectivity and XPS to validate elemental composition .

- Case Study: For ambiguous NOE signals, isotopic labeling (e.g., C-enriched precursors) can clarify spatial arrangements .

Basic: What analytical techniques quantify purity in bulk synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.